3,6-Dimethoxy-4-sulfanilamidopyridazine

Description

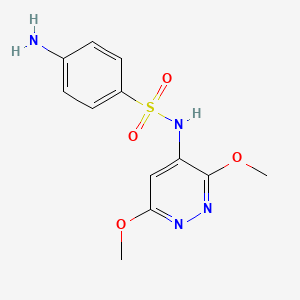

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(3,6-dimethoxypyridazin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-19-11-7-10(12(20-2)15-14-11)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPPDULLZBLHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037615 | |

| Record name | 3,6-Dimethoxy-4-sulfanilamidopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1230-33-7 | |

| Record name | 3,6-Dimethoxy-4-sulfanilamidopyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001230337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dimethoxy-4-sulfanilamidopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Dimethoxy 4 Sulfanilamidopyridazine

Retrosynthetic Analysis and Strategic Disconnection Pathways

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. This process highlights the key bond formations and strategic considerations necessary for a successful synthesis.

The foundational element of the target molecule is the pyridazine (B1198779) ring. The most common and established method for constructing pyridazine rings involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. researchgate.net Therefore, a primary disconnection pathway targets the N-N bond and adjacent C-N bonds of the pyridazine heterocycle. This approach simplifies the substituted pyridazine core into a more accessible acyclic 1,4-dicarbonyl precursor. Further disconnection of this precursor would lead to even simpler starting materials. Alternative strategies, such as cycloaddition reactions, including the inverse electron demand Diels-Alder reaction, also offer viable pathways to the pyridazine scaffold. organic-chemistry.orgrsc.org

The two methoxy (B1213986) groups at positions 3 and 6 are key features of the molecule. A critical strategic decision is whether to introduce these groups before or after the formation of the pyridazine ring. Introducing them post-cyclization is often more practical. A common precursor for substituted pyridazines is 3,6-dichloropyridazine (B152260), which is commercially available. uni-muenchen.de The chlorine atoms can be readily substituted by methoxy groups via nucleophilic aromatic substitution using sodium methoxide (B1231860). flinders.edu.au This approach avoids potential interference of the methoxy groups during the initial ring-forming condensation reaction.

The final key structural component is the sulfanilamide (B372717) group attached to the C4 position of the pyridazine ring. The most logical disconnection is at the sulfonamide C-N bond. This bond is reliably formed through the condensation of an amine with a sulfonyl chloride. ijarsct.co.in This retrosynthetic step breaks down the target molecule into two crucial intermediates: 4-amino-3,6-dimethoxypyridazine and an appropriately protected sulfonyl chloride, typically p-acetylaminobenzenesulfonyl chloride. The acetyl group serves as a protecting group for the aniline (B41778) nitrogen of the sulfanilamide moiety, preventing side reactions during the sulfonyl chloride's reaction with the pyridazine amine.

Conventional Synthetic Routes and Precursors

Based on the retrosynthetic analysis, a convergent synthesis can be designed, preparing the key intermediates separately before combining them in the final steps.

The formation of the sulfonamide linkage is a cornerstone of this synthesis. The most prevalent method involves the reaction between a primary or secondary amine and a sulfonyl chloride, often in the presence of a base to neutralize the HCl byproduct. ijarsct.co.inresearchgate.net In the context of 3,6-Dimethoxy-4-sulfanilamidopyridazine synthesis, this involves the condensation of 4-amino-3,6-dimethoxypyridazine with p-acetylaminobenzenesulfonyl chloride. Pyridine is a commonly used base and solvent for this type of reaction. researchgate.net Following the successful condensation, the acetyl protecting group is removed by hydrolysis under acidic or basic conditions to yield the final product.

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Condensation | 4-amino-3,6-dimethoxypyridazine, p-acetylaminobenzenesulfonyl chloride | Pyridine (base/solvent), Room Temperature | N-[4-(3,6-dimethoxypyridazin-4-yl)sulfamoylphenyl]acetamide |

| 2. Deprotection | N-[4-(3,6-dimethoxypyridazin-4-yl)sulfamoylphenyl]acetamide | Aqueous HCl, heat | This compound |

The synthesis of the key intermediate, 4-amino-3,6-dimethoxypyridazine, is itself a multi-step process that typically begins with a pre-formed pyridazine ring. uni-muenchen.de A common and efficient route starts from 3,6-dichloropyridazine.

The first step is the substitution of the two chlorine atoms with methoxy groups. This is typically achieved by reacting 3,6-dichloropyridazine with an excess of sodium methoxide in methanol (B129727) at elevated temperatures. The resulting 3,6-dimethoxypyridazine (B189588) is then functionalized at the 4-position. This is accomplished through nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding 3,6-dimethoxy-4-nitropyridazine. The final step in forming the intermediate is the reduction of the nitro group to an amine. This transformation can be carried out using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to produce 4-amino-3,6-dimethoxypyridazine.

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Methoxylation | 3,6-Dichloropyridazine | Sodium methoxide (CH₃ONa), Methanol (CH₃OH), heat | 3,6-Dimethoxypyridazine |

| 2. Nitration | 3,6-Dimethoxypyridazine | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 3,6-Dimethoxy-4-nitropyridazine |

| 3. Reduction | 3,6-Dimethoxy-4-nitropyridazine | Tin(II) chloride (SnCl₂), Hydrochloric acid (HCl) OR H₂, Pd/C | 4-Amino-3,6-dimethoxypyridazine |

This systematic approach, building the molecule through logical, high-yielding steps, represents a robust and conventional pathway for the synthesis of this compound. researchgate.net

Advanced and Sustainable Synthesis Strategies

Metal-Catalyzed Sulfonamidation Techniques

Transition metal catalysis has revolutionized the formation of carbon-nitrogen (C-N) bonds, and its application to sulfonamide synthesis offers milder and more efficient alternatives to classical methods. Palladium- and copper-catalyzed cross-coupling reactions are particularly prominent. researchgate.net These methods allow for the coupling of (hetero)aryl halides or boronic acids with sulfonamides or their precursors.

For the synthesis of this compound, a key step is the formation of the bond between the pyridazine ring and the sulfonamide nitrogen. Metal-catalyzed approaches could achieve this by coupling a derivative like 3-amino-6-methoxypyridazine (B1266373) with an activated sulfonyl-containing partner, or conversely, by coupling 4-aminobenzenesulfonamide with an activated pyridazine. For instance, palladium-catalyzed Suzuki or Stille cross-coupling reactions have been investigated for the synthesis of 3-amino-6-arylpyridazines from 3-amino-6-chloropyridazine. nih.gov

Nickel-catalyzed electrochemical cross-coupling has also been demonstrated for producing 4-amino-6-arylpyrimidines from the corresponding chloropyrimidines and aryl halides, a reaction type that is highly relevant to pyridazine systems. nih.gov These catalytic systems often exhibit high functional group tolerance and can operate under relatively mild conditions, making them suitable for late-stage functionalization in the synthesis of complex drug molecules. mdpi.com

| Catalyst System | Reaction Type | Substrates | Key Advantage | Relevant Analogy | Reference |

| Palladium(0) | Suzuki Coupling | 3-Amino-6-chloropyridazine, Arylboronic acids | Forms C-C bond on pyridazine ring | Synthesis of 3-amino-6-arylpyridazine precursors | nih.gov |

| Copper(II) Acetate (B1210297) | C-N Coupling | (Hetero)aryl halides, N-Nucleophiles (azoles, amines) | Cost-effective metal, Broad substrate scope | Coupling of 4-aminobenzenesulfonamide with a halopyridazine | researchgate.net |

| Nickel(II)/Iron | Electrochemical Cross-Coupling | 4-Amino-6-chloropyrimidines, Aryl halides | Mild conditions, Sacrificial anode | Synthesis of N-aryl pyridazines | nih.gov |

Optimization and Scale-Up Considerations in Synthetic Processes

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process is a complex undertaking that requires meticulous optimization of every parameter. mdpi.com For the manufacture of an active pharmaceutical ingredient (API) like this compound, the goals are to ensure safety, reproducibility, cost-effectiveness, and sustainability, while maintaining the highest product quality. nih.gov

Key strategies for optimization include improving reaction conditions to maximize yield and minimize waste, selecting cost-effective and readily available starting materials, and simplifying work-up and purification procedures. rsc.org Modern process development heavily relies on tools like Design of Experiments (DoE) to systematically explore reaction variables and identify robust operating conditions. mdpi.com

A major advancement in process scale-up is the adoption of continuous flow chemistry. ucd.ie Flow reactors offer superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for integrating synthesis, purification, and analysis into a single, automated process. nih.gov The synthesis of sulfonyl chlorides and sulfonamides has been successfully demonstrated in flow systems, achieving high space-time yields and improved safety profiles compared to batch processes. nih.gov Implementing a flow process for the synthesis of this compound could significantly reduce its manufacturing footprint and cost. ucd.ie

Furthermore, Process Analytical Technology (PAT) is a critical component of modern pharmaceutical manufacturing. PAT utilizes in-line and on-line analytical tools (e.g., FTIR, Raman spectroscopy) to monitor Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) in real-time. researchgate.net This real-time data allows for precise process control, ensuring consistent product quality, reducing batch failures, and facilitating continuous process verification. researchgate.net For a multi-step synthesis, PAT can be used to monitor reaction completion, impurity formation, and crystallization processes, enabling a Quality by Design (QbD) approach to manufacturing.

| Consideration | Key Technologies/Methodologies | Benefits | Reference |

| Process Optimization | Design of Experiments (DoE), Computational Modeling | Increased yield, Reduced waste, Robustness, Cost-effectiveness | mdpi.comrsc.org |

| Scale-Up Strategy | Continuous Flow Chemistry | Enhanced safety, Superior heat/mass transfer, Process intensification, Automation | nih.govucd.ie |

| Process Control | Process Analytical Technology (PAT) | Real-time monitoring, Consistent quality, Reduced batch failures, Enables Quality by Design (QbD) | researchgate.net |

| Sustainability Metrics | Process Mass Intensity (PMI), E-Factor | Quantifies environmental impact, Guides process improvement | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of 3,6 Dimethoxy 4 Sulfanilamidopyridazine

Comprehensive Spectroscopic Analyses for Structural Confirmation

A multi-faceted spectroscopic approach ensures a thorough and unambiguous determination of the molecular structure of 3,6-Dimethoxy-4-sulfanilamidopyridazine. Each technique provides a unique piece of the structural puzzle, which, when combined, offers a complete picture of the compound's connectivity and electronic properties.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the various hydrogen atoms in the molecule. The aromatic protons of the p-aminophenyl group would likely appear as two doublets in the range of 6.5-8.0 ppm, characteristic of a para-substituted benzene (B151609) ring. The amino (-NH2) protons would present as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. The methoxy (B1213986) (-OCH3) groups attached to the pyridazine (B1198779) ring are expected to give rise to two sharp singlets, likely in the upfield region of 3.8-4.2 ppm. The single proton on the pyridazine ring would appear as a singlet, with its chemical shift influenced by the electronic environment of the heterocyclic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. Based on related structures like 4-Amino-2,5-dimethoxy-N-phenylbenzenesulphonamide, the carbon atoms of the benzene and pyridazine rings would resonate in the aromatic region (approximately 110-160 ppm). chemicalbook.com The carbons of the methoxy groups would appear at higher field, typically in the 50-60 ppm range. The specific chemical shifts of the pyridazine ring carbons would be indicative of the electronic effects of the methoxy and sulfanilamido substituents.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals. COSY would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton with its directly attached carbon atom. These experiments would be crucial for the unambiguous assignment of the aromatic and heterocyclic ring protons and carbons.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups. Based on data for similar sulfonamides, the N-H stretching vibrations of the primary amine and the sulfonamide group would appear as distinct bands in the region of 3200-3500 cm⁻¹. researchgate.net The S=O stretching vibrations of the sulfonyl group are typically strong and appear as two bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). The C-N and C-S stretching vibrations would be found in the fingerprint region, along with the various bending and stretching modes of the aromatic and heterocyclic rings. researchgate.net The C-O stretching of the methoxy groups would likely be observed around 1250 cm⁻¹.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | IR |

| N-H Stretch (Sulfonamide) | 3200 - 3300 | IR |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C-H Stretch (Methoxy) | 2850 - 2960 | IR, Raman |

| S=O Asymmetric Stretch | 1300 - 1350 | IR |

| S=O Symmetric Stretch | 1140 - 1160 | IR, Raman |

| C-O Stretch (Methoxy) | 1200 - 1280 | IR |

| C-N Stretch | 1200 - 1350 | IR, Raman |

| N-S Stretch | 850 - 950 | IR, Raman |

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to show absorption bands characteristic of its chromophoric groups, namely the p-aminophenyl and the dimethoxypyridazine moieties.

The electronic transitions are typically π → π* and n → π* in nature. The p-aminophenyl group will contribute to a strong absorption band in the UV region. The pyridazine ring, being an aromatic heterocycle, will also exhibit characteristic absorptions. The combination of these two chromophores, linked by the sulfonamide bridge, will result in a complex UV-Vis spectrum. The position and intensity of the absorption maxima can be influenced by the solvent polarity. Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict and interpret the electronic spectra of such molecules. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C12H14N4O4S), the monoisotopic mass is calculated to be 310.0736 g/mol . High-resolution mass spectrometry would be able to confirm this exact mass, thereby providing strong evidence for the molecular formula.

Electrospray ionization (ESI) is a common soft ionization technique used for such compounds. Predicted collision cross-section (CCS) values for various adducts of the molecule have been calculated, which can be useful for ion mobility-mass spectrometry studies. researchgate.net The fragmentation pattern in tandem mass spectrometry (MS/MS) would be expected to show characteristic losses. For instance, cleavage of the S-N bond would lead to fragments corresponding to the p-aminobenzenesulfonyl moiety and the 4-amino-3,6-dimethoxypyridazine moiety. Further fragmentation could involve the loss of methoxy groups or parts of the aromatic rings.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 311.08086 | 167.5 |

| [M+Na]⁺ | 333.06280 | 176.3 |

| [M-H]⁻ | 309.06630 | 171.9 |

| [M+NH₄]⁺ | 328.10740 | 179.1 |

| [M+K]⁺ | 349.03674 | 172.2 |

Data sourced from PubChemLite, predicted using CCSbase. researchgate.net

Advanced Structural Investigations

Beyond spectroscopic methods that describe molecular connectivity, advanced techniques like single-crystal X-ray diffraction provide a definitive three-dimensional picture of the molecule in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure.

It is expected that in the crystal structure of this compound, the molecule would adopt a similar bent conformation. Furthermore, the presence of hydrogen bond donors (the amino and sulfonamide N-H groups) and acceptors (the nitrogen atoms of the pyridazine ring and the oxygen atoms of the sulfonyl and methoxy groups) suggests that hydrogen bonding will play a crucial role in the crystal packing. These interactions would likely lead to the formation of extended supramolecular networks, such as layers or chains, in the solid state. nih.govresearchgate.net The determination of the crystal structure would also reveal details about any potential polymorphism, which is the ability of a compound to exist in more than one crystalline form.

Conformational Analysis and Stereochemical Features

The conformational landscape of this compound is primarily dictated by the rotational freedom around the S-N bond connecting the sulfonyl group and the pyridazine ring, as well as the orientation of the methoxy groups.

Stereochemical Features: The molecule this compound does not possess a chiral center, and therefore, enantiomers are not expected. However, the potential for conformational chirality exists if stable, non-superimposable mirror-image conformations can be isolated. This can arise from restricted rotation around the S-N bond.

Intermolecular Interactions in the Solid State (e.g., Hydrogen Bonding Networks)

The solid-state packing of this compound will be governed by a network of intermolecular interactions, with hydrogen bonding playing a predominant role. The molecule possesses multiple hydrogen bond donors and acceptors.

Hydrogen Bond Donors and Acceptors:

Donors: The primary hydrogen bond donors are the amino group (-NH2) on the benzene ring and the sulfonamide nitrogen (-NH-).

Acceptors: The potential hydrogen bond acceptors include the two sulfonyl oxygen atoms (S=O), the nitrogen atoms of the pyridazine ring, and the oxygen atoms of the methoxy groups.

Expected Hydrogen Bonding Networks: Based on studies of related sulfonamides, several hydrogen bonding motifs can be anticipated. researchgate.netnih.gov The amino protons often show a preference for forming hydrogen bonds with sulfonyl oxygens, which can lead to the formation of chains or dimeric structures. researchgate.netnih.gov The sulfonamide proton can engage in hydrogen bonding with the nitrogen atoms of the pyridazine ring or the sulfonyl oxygens of an adjacent molecule. researchgate.netnih.gov

In the absence of experimental crystallographic data, the precise nature of the hydrogen bonding network (e.g., formation of dimers, chains, or sheets) and the specific bond lengths and angles remain speculative. Computational modeling studies on related systems, such as sulfamethoxypyridazine, have been used to predict stable crystal polymorphs and understand the driving forces for crystal packing, which are dominated by strong intermolecular hydrogen bonds and π-π interactions. nih.gov

Computational and Theoretical Chemistry of 3,6 Dimethoxy 4 Sulfanilamidopyridazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for investigating the intricacies of molecular systems. mdpi.com These methods allow for the detailed analysis of electronic structure and the prediction of various spectroscopic and chemical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net The B3LYP functional, a hybrid functional that incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for its accuracy in predicting molecular geometries and electronic properties. mdpi.comnih.gov For a molecule like 3,6-Dimethoxy-4-sulfanilamidopyridazine, DFT calculations can be utilized to determine the optimized molecular geometry, bond lengths, and bond angles in its ground state.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov These calculations can reveal the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing insights into its interaction with other chemical species.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity | 3.85 eV |

| Hardness | 2.65 eV |

| Softness | 0.38 eV |

| Electrophilicity Index | 2.79 eV |

This table presents hypothetical data that would be obtained from DFT calculations on this compound for illustrative purposes.

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. By calculating the magnetic shielding tensors, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule. rsc.org These theoretical predictions are invaluable for the interpretation of experimental NMR spectra, aiding in the structural elucidation of the compound.

Similarly, the calculation of vibrational frequencies through DFT provides a theoretical vibrational spectrum (Infrared and Raman). researchgate.net By analyzing the computed vibrational modes, assignments can be made to the experimentally observed spectral bands, offering a deeper understanding of the molecule's vibrational properties. mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical DFT Data)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3350 |

| C-H (Aromatic) | Stretching | 3100 |

| C-H (Methoxy) | Stretching | 2950 |

| S=O (Sulfonyl) | Asymmetric Stretching | 1340 |

| S=O (Sulfonyl) | Symmetric Stretching | 1160 |

| C=N (Pyridazine) | Stretching | 1580 |

| C-O (Methoxy) | Stretching | 1250 |

This table contains hypothetical data to illustrate the type of information generated from vibrational frequency calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the sulfonyl and methoxy (B1213986) groups, as well as the nitrogen atoms of the pyridazine (B1198779) ring, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms of the amine group would exhibit a positive potential.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

The flexibility of this compound, particularly the rotation around the S-N bond and the bonds connecting the methoxy groups, can be explored through MD simulations. By simulating the molecule in a solvent environment, it is possible to map out the conformational landscape and identify the most stable conformers. nih.gov This is crucial for understanding how the molecule behaves in a biological or chemical system, as its conformation can significantly influence its activity.

MD simulations can provide detailed information on the dynamic behavior and flexibility of the molecular structure. By analyzing the atomic fluctuations, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), one can identify the rigid and flexible regions of the molecule. For this compound, the pyridazine and benzene (B151609) rings are expected to be relatively rigid, while the sulfanilamido and methoxy side chains would exhibit greater flexibility. This dynamic behavior is essential for understanding how the molecule can adapt its shape to interact with other molecules.

In Silico Predictions of Molecular Interactions with Biomolecular Targets

In silico techniques, particularly molecular docking, are pivotal in predicting how a ligand, such as this compound, might interact with a biological target at the molecular level.

Molecular Docking Studies with Enzyme Active Sites

Molecular docking simulations predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. These studies are crucial for understanding the potential inhibitory action of a compound against various enzymes.

Dihydropteroate (B1496061) Synthase (DHPS): As a sulfonamide antibiotic, this compound is known to target dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway of bacteria. chemicalbook.comchemicalbook.com It acts as a competitive inhibitor of para-aminobenzoic acid (PABA), thereby blocking the production of dihydrofolate, a precursor to DNA synthesis. chemicalbook.comchemicalbook.com Molecular docking studies help to visualize and analyze the binding of this compound within the pABA binding site of DHPS. nih.gov One study reported an IC50 value of 25 nM for the inhibition of recombinant P. carinii dihydropteroate synthase. caymanchem.com

DNA Gyrase: DNA gyrase is a critical bacterial enzyme involved in DNA replication, making it an attractive target for antimicrobial agents. nih.govnih.gov While direct docking studies of this compound with DNA gyrase are not extensively detailed in the provided information, the general approach involves docking potential inhibitors into the enzyme's active site to predict binding affinity and interaction patterns. nih.govnih.govmdpi.com

Dihydrofolate Reductase (DHFR): DHFR is another key enzyme in the folate pathway, responsible for converting dihydrofolate to tetrahydrofolate. nih.govmdpi.com Inhibition of DHFR disrupts the synthesis of nucleic acids and amino acids. nih.govmdpi.com Molecular docking studies are frequently used to evaluate the binding of potential inhibitors to the DHFR active site, often revealing key interactions with amino acid residues like Leu 22, Phe 31, and Pro 61. nih.govresearchgate.net

Carbonic Anhydrase: Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov Certain isoforms, like CA IX, are overexpressed in tumors and are considered therapeutic targets. nih.gov Molecular docking is employed to predict the binding of inhibitors to the active site of carbonic anhydrase isoforms, providing insights into their potential inhibitory activity. nih.govnih.gov

Binding Affinity Predictions and Interaction Hotspots

Binding affinity predictions, often expressed as a docking score or binding energy, quantify the strength of the interaction between a ligand and its target. Lower binding energy values typically indicate a more stable complex. Interaction hotspots refer to specific amino acid residues within the active site that are crucial for ligand binding.

Interactive Table: Predicted Binding Affinities of Various Compounds with Target Enzymes

| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Bioactive compounds from T. tetraptera | Dihydropteroate synthase | -4.0 to -5.3 | Not specified |

| Thienopyridine derivatives | E. coli DNA gyrase B | Not specified | Arg91, Tyr266, Asn169, Ala117, Asp87, Ser116 |

| s-Triazine derivatives | E. coli DNA gyrase | Not specified | Ser-172, Asn-181, Asn-269, Gly-331 |

Theoretical Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their theoretical molecular interactions.

Development of Physicochemical Descriptors

Physicochemical descriptors are numerical values that characterize specific properties of a molecule. These descriptors are the foundation of QSAR models. For this compound, several key descriptors have been calculated:

Interactive Table: Physicochemical Descriptors for this compound

| Descriptor | Value |

|---|---|

| Molecular Weight | 310.34 g/mol |

| AlogP | 0.88 |

| Polar Surface Area | 116.43 Ų |

| CX Acidic pKa | 6.91 |

| CX Basic pKa | 1.99 |

| CX LogP | 1.26 |

| CX LogD | 0.78 |

Data sourced from ChEMBL database. ebi.ac.uk

Correlation with Theoretical Molecular Interactions (without linking to biological activity)

In theoretical QSAR, the calculated physicochemical descriptors are correlated with the outcomes of molecular modeling, such as docking scores or the number and type of interactions with a target protein. For instance, a QSAR model could be developed to show how variations in descriptors like polar surface area or the number of rotatable bonds across a series of related sulfonamides correlate with their predicted binding affinity to DHPS. This allows researchers to understand which structural features are theoretically important for strong interactions with the target, guiding the design of new compounds with potentially enhanced binding characteristics.

Structure Activity Relationship Sar Studies of 3,6 Dimethoxy 4 Sulfanilamidopyridazine Derivatives

Principles of Molecular Design for Structural Modification

The molecular architecture of 3,6-dimethoxy-4-sulfanilamidopyridazine offers several avenues for structural modification to explore and potentially enhance its theoretical biological activity. The design of derivatives is guided by established principles of medicinal chemistry, focusing on the key structural components: the sulfanilamide (B372717) moiety and the pyridazine (B1198779) ring.

The sulfanilamide portion is a well-established pharmacophore. openaccesspub.org The primary aromatic amine (at the N4 position) and the sulfonamide nitrogen (at the N1 position) are critical for its interactions with biological targets. Modifications at these sites are a primary strategy for modulating activity. openaccesspub.org The p-aminobenzenesulfonamide scaffold is a known mimic of p-aminobenzoic acid (PABA), allowing it to act as a competitive inhibitor in certain enzymatic pathways. openaccesspub.org

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are instrumental in the rational design of new derivatives. nih.govnih.gov These methods allow for the prediction of how different substituents might affect the binding affinity and theoretical activity of the compound, guiding synthetic efforts toward molecules with the most promising profiles. nih.govnih.gov

Impact of Substituent Variation on Theoretical Molecular Interactions

The theoretical activity of this compound derivatives can be systematically tuned by introducing various substituents at different positions on the molecule. These modifications can alter the compound's electronic distribution, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with a hypothetical biological target.

Modifications at the Sulfanilamide Moiety (N1, N4 Substitutions)

The sulfanilamide moiety is a classic platform for SAR studies. The amino group (N4) and the sulfonamide nitrogen (N1) are primary points for modification.

The N4-amino group is often considered essential for the activity of many sulfonamides, and its substitution can lead to a loss of activity unless the substituent is designed to be removed in vivo to regenerate the free amine. openaccesspub.org However, for other biological targets, N4-substitution can be a viable strategy for exploring new interactions.

The N1-substituent on the sulfonamide group plays a significant role in modulating the physicochemical properties of the molecule. The introduction of different heterocyclic rings at this position is a common strategy in sulfonamide drug design. openaccesspub.org

Below is a table summarizing the theoretical impact of various substitutions at the N1 and N4 positions on the molecular interactions of this compound.

| Position | Substitution Type | Theoretical Impact on Molecular Interactions |

| N1 | Small Alkyl Groups (e.g., -CH3) | May slightly increase lipophilicity. Minimal impact on electronic properties. |

| N1 | Aromatic/Heterocyclic Rings | Can introduce new π-π stacking or van der Waals interactions. The nature of the ring (electron-rich or -poor) will significantly alter the electronic character of the sulfonamide. |

| N1 | Groups with H-bond donors/acceptors | Can form additional hydrogen bonds with the target, potentially increasing binding affinity. |

| N4 | Acylation (e.g., -COCH3) | Masks the primary amine, which could decrease activity if the free amine is required for binding. May act as a prodrug. |

| N4 | Alkylation (e.g., -CH3, -C2H5) | Increases steric bulk and reduces the hydrogen-bonding potential of the amine. This is generally predicted to be detrimental to activities that rely on the PABA-mimicry mechanism. |

Alterations on the Pyridazine Ring (e.g., Methoxy (B1213986) Group Variations)

The two methoxy groups on the pyridazine ring are significant determinants of the molecule's properties. Variations at these positions can fine-tune the electronic and steric character of the heterocyclic system.

The methoxy groups are electron-donating, which influences the electron density of the pyridazine ring. Replacing them with other functional groups can have a profound effect on the molecule's interaction with a target.

The following table outlines the theoretical effects of modifying the methoxy groups on the pyridazine ring.

| Position | Modification | Theoretical Impact on Molecular Interactions |

| C3, C6 | Replacement with larger alkoxy groups (e.g., -OCH2CH3) | Increases steric bulk and lipophilicity. Could lead to steric clashes with the binding site. |

| C3, C6 | Replacement with electron-withdrawing groups (e.g., -Cl, -CF3) | Decreases the electron density of the pyridazine ring, which could alter π-π interactions and hydrogen bond acceptor strength of the ring nitrogens. |

| C3, C6 | Replacement with hydrogen (demethylation to hydroxyl) | Introduces a hydrogen bond donor, potentially forming new interactions with the target. Increases polarity. |

| C3, C6 | Bioisosteric replacement (e.g., -SCH3) | Can alter metabolic stability and electronic properties while maintaining a similar size. |

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in drug design to improve the properties of a lead compound while maintaining its primary biological activity. mdpi.comresearchgate.net For this compound, several key functional groups can be considered for bioisosteric replacement.

The sulfonamide group itself can be replaced with other acidic moieties. For instance, an N-acylsulfonamide is a known bioisostere. mdpi.com Other potential replacements include sulfoximines, which have gained attention as bioisosteres for sulfones and sulfonamides. openaccesspub.org

The methoxy groups on the pyridazine ring can also be replaced. A common bioisosteric replacement for a methoxy group is a fluorine atom, which is of a similar size but has very different electronic properties, being strongly electron-withdrawing. cambridgemedchemconsulting.com The replacement of a methoxy group with an alkyl group can reduce metabolic lability, while the introduction of small rings can maintain metabolic stability. cambridgemedchemconsulting.com

The pyridazine ring itself can be considered a bioisostere for other aromatic systems like a phenyl ring or other heterocycles such as pyrimidine (B1678525) or pyrazine. cambridgemedchemconsulting.comnih.gov However, such a change would represent a more significant departure from the parent structure.

Comparative Analysis of Structural Features and Theoretical Activity Profiles

For instance, a derivative with electron-withdrawing groups on the pyridazine ring would be predicted to have a different electronic profile compared to the parent compound, which could be beneficial or detrimental depending on the nature of the target. Similarly, the introduction of bulky substituents on the N1-position of the sulfonamide could enhance van der Waals interactions but might also introduce steric hindrance.

The following table provides a comparative analysis of the theoretical activity profiles of hypothetical derivatives based on different structural modifications.

| Derivative Type | Key Structural Feature | Predicted Impact on Theoretical Activity Profile |

| N1-Aryl Substituted | Introduction of a phenyl or other aromatic ring at the N1-position. | Potential for enhanced binding through new hydrophobic and π-stacking interactions. Activity will be highly dependent on the substitution pattern of the new aryl ring. |

| Pyridazine Ring-Halogenated | Replacement of one or both methoxy groups with chlorine or fluorine. | Increased electron-withdrawing character of the pyridazine ring. May alter binding mode and metabolic stability. Could increase binding if the target site has an electropositive region. |

| Demethylated (Hydroxypyridazine) | Conversion of methoxy groups to hydroxyl groups. | Increased polarity and hydrogen bonding potential. Likely to decrease cell membrane permeability but could enhance binding if hydrogen bond donors are favored. |

| Sulfonamide Bioisostere | Replacement of the -SO2NH- linker with a bioisosteric group like a sulfoximine. | May alter the geometry and acidity of the molecule. Could lead to improved metabolic stability or different binding interactions. |

It is important to note that these are theoretical predictions based on established medicinal chemistry principles. The actual biological activity of any new derivative would need to be confirmed through synthesis and experimental testing.

Non Clinical in Vitro Mechanistic Studies of 3,6 Dimethoxy 4 Sulfanilamidopyridazine

Enzymatic Inhibition Assays

3,6-Dimethoxy-4-sulfanilamidopyridazine, commonly known as Sulfadimethoxine (B1681780), is a sulfonamide antimicrobial agent. wikipedia.org Its mechanism of action, like other sulfa drugs, is centered on the inhibition of a crucial enzyme in the folate synthesis pathway of various microorganisms. wikipedia.orgvin.com Non-clinical in vitro studies have been pivotal in elucidating the specific enzymatic interactions and inhibitory profile of this compound.

The primary mechanism of action for Sulfadimethoxine is competitive inhibition. wikipedia.orgguidetopharmacology.org This mode of inhibition occurs when an inhibitor molecule is structurally similar to the substrate and competes for the same active site on an enzyme. youtube.comsci-hub.seyoutube.com In the case of Sulfadimethoxine, it acts as a structural analog of para-aminobenzoic acid (PABA). wikipedia.orgvin.com Due to this resemblance, it binds to the active site of dihydropteroate (B1496061) synthase (DHPS), thereby preventing PABA from binding and halting the synthesis of dihydrofolic acid, a precursor to folic acid. wikipedia.orgguidetopharmacology.orgnih.gov The inhibition of this pathway is bacteriostatic, meaning it prevents the growth and division of bacteria rather than directly killing them. wikipedia.org

In contrast to competitive inhibition, non-competitive inhibition involves the inhibitor binding to an allosteric site (a site other than the active site) on the enzyme, which can occur whether the substrate is bound or not. youtube.comnih.gov This type of binding reduces the maximal rate (Vmax) of the enzyme's reaction without affecting the substrate's binding affinity (Km). nih.gov Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate (ES) complex, which also decreases the Vmax and lowers the Km. youtube.comsci-hub.se While other sulfonamides have been shown to exhibit different inhibition kinetics, such as the non-competitive inhibition of porcine pancreatic amylase by sulfamethoxazole (B1682508), the well-established mechanism for Sulfadimethoxine's antimicrobial activity is competitive inhibition of DHPS. wikipedia.orgnih.gov

The potency of an enzyme inhibitor is quantified by inhibition constants like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

In vitro assays have determined the IC50 value for Sulfadimethoxine against dihydropteroate synthase (DHPS) from the fungus Pneumocystis carinii. caymanchem.com This demonstrates the compound's potent inhibitory effect on this essential enzyme.

Table 1: Inhibition Constant for this compound

| Enzyme Target | Organism | Inhibition Constant |

|---|---|---|

| Dihydropteroate Synthase (DHPS) | Pneumocystis carinii | IC50 = 25 nM caymanchem.com |

Data derived from a cell-free assay using recombinant enzyme.

The primary and most extensively studied enzyme target for Sulfadimethoxine is Dihydropteroate Synthase (DHPS) . wikipedia.orgguidetopharmacology.org This enzyme is critical for folic acid synthesis in bacteria and some protozoa, making it an effective target for antimicrobial agents. wikipedia.orgnih.gov By competitively inhibiting DHPS, Sulfadimethoxine disrupts the production of nucleic acids (DNA and RNA), which are necessary for cell division and growth. wikipedia.org

Other enzymes have been investigated as potential targets for sulfonamides:

Carbonic Anhydrase (CA): Sulfonamides as a class are known inhibitors of carbonic anhydrase, a metalloenzyme involved in various physiological processes. nih.govutoronto.cacapes.gov.br However, the specific inhibitory activity of Sulfadimethoxine against various carbonic anhydrase isozymes has not been as thoroughly explored as its effect on DHPS. nih.gov

α-Amylase: Some studies have explored the effect of sulfonamides on digestive enzymes. For instance, sulfamethoxazole has been shown to inhibit porcine pancreatic α-amylase. nih.gov Specific data on the inhibition of α-amylase by Sulfadimethoxine is not extensively documented in the reviewed literature.

Dihydrofolate Reductase (DHFR): Sulfadimethoxine itself does not inhibit DHFR. However, it is often used in combination with ormetoprim, a diaminopyridine that does inhibit dihydrofolate reductase. wikipedia.org This sequential blockade of two different enzymes in the folic acid synthesis pathway enhances the antimicrobial effect. wikipedia.orgvin.com

Acetylcholinesterase, Tubulin Polymerization, DNA Gyrase: Based on the reviewed literature, there is no significant evidence to suggest that Sulfadimethoxine directly targets acetylcholinesterase, tubulin polymerization, or DNA gyrase as its primary mechanism of action.

Molecular Target Identification and Binding Interaction Studies

Beyond enzymatic assays, molecular studies have provided detailed insights into how this compound interacts with its molecular targets.

The interaction of Sulfadimethoxine with major transport proteins in the blood has been a subject of investigation. Human serum albumin (HSA) is a primary carrier of many drugs in the bloodstream. mdpi.com Studies on the binding of Sulfadimethoxine (SMT) to HSA revealed that the interaction is spontaneous. mdpi.com The binding is primarily driven by hydrogen bonds and van der Waals forces. mdpi.com Molecular docking simulations indicate that Sulfadimethoxine binds to Sudlow's site I of HSA. mdpi.com The stability of the HSA-Sulfadimethoxine complex was observed to decrease as the temperature increased. mdpi.com

Further studies using equilibrium dialysis have confirmed the binding of Sulfadimethoxine to human serum albumin and also showed binding to certain alpha-globulin fractions. nih.gov The compound behaves as an acidic molecule in its binding interactions with blood proteins. nih.gov

Table 2: Binding Interaction of Sulfadimethoxine with Human Serum Albumin (HSA)

| Macromolecule | Binding Site | Driving Forces | Key Findings |

|---|

Spectroscopic techniques are crucial for characterizing the structural changes that occur when a ligand binds to a macromolecule. The interaction between Sulfadimethoxine and human serum albumin (HSA) has been characterized using fluorescence and infrared spectroscopy. mdpi.com

Fluorescence Spectroscopy: Studies have shown that the binding of Sulfadimethoxine to HSA leads to a quenching of HSA's intrinsic tryptophan fluorescence. mdpi.com This quenching provides evidence of the binding interaction and can be used to calculate binding parameters.

Infrared Spectroscopy: Analysis using infrared spectroscopy indicated that the binding of Sulfadimethoxine induces changes in the secondary structure of HSA. Specifically, the α-helix content of the protein decreased from 61.0% in its free state to 59.0% when bound to the compound. mdpi.com

Additionally, spectroscopic methods like infrared spectroscopy and X-ray powder diffraction have been used to characterize metal complexes of Sulfadimethoxine. capes.gov.br These studies show that the amino and sulfonamido groups of the molecule are involved in coordinating with the metal ion, confirming the formation of a complex. capes.gov.br

Theoretical Cellular Permeability and Distribution in Model Systems (without in vivo pharmacokinetics)

Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that serves as a widely used in vitro model of the human intestinal epithelium. mercell.comnih.govnih.gov This model is valuable because it can account for both passive diffusion and the influence of active transport proteins. nih.gov The apparent permeability coefficient (Papp) is the standard metric derived from these assays to quantify the rate at which a compound crosses the cell monolayer. mercell.comnih.gov Generally, Papp values are categorized as follows:

Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s

Moderate Permeability: 1.0 x 10⁻⁶ cm/s to 1.0 x 10⁻⁵ cm/s

High Permeability: Papp > 1.0 x 10⁻⁵ cm/s. researchgate.net

The PAMPA model, on the other hand, provides a measure of passive, transcellular permeability through an artificial lipid-infused membrane, offering a simpler, higher-throughput screening method that excludes the complexities of active transport. evotec.com

Insights from Structurally Related Sulfonamides

To theorize on the permeability of this compound, it is useful to consider the permeability of other sulfonamides. For instance, sulfasalazine , a larger sulfonamide, exhibits very low permeability in Caco-2 cell monolayers. This is attributed to its strong interaction with cellular efflux pumps, which actively transport the compound out of the cells, thereby limiting its absorption.

In contrast, a study on various sulfonyl hydrazone derivatives using the PAMPA assay demonstrated good permeability across an artificial membrane, suggesting that the core sulfonamide structure does not inherently preclude passive diffusion.

Data on the permeability of common sulfonamides in Caco-2 and PAMPA models can provide a comparative framework:

| Compound | Assay Type | Apparent Permeability (Papp) (cm/s) | Permeability Class |

| Sulfadiazine (B1682646) | Synthetic & Eschar Membrane | Not directly comparable to Caco-2 | - |

| Sulfasalazine | Caco-2 | Very Low | Low |

| Sulfonyl Hydrazone Derivatives | PAMPA | Good | High (passive) |

Note: The data for sulfadiazine was obtained using synthetic and eschar tissue and is not directly comparable to Caco-2 or PAMPA data but is included for context.

The structural features of this compound, specifically the presence of two methoxy (B1213986) groups on the pyridazine (B1198779) ring, are likely to influence its physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These properties, in turn, are key determinants of passive membrane permeability. nih.gov The pyridazine ring itself, being a heterocyclic structure, is a common moiety in many bioactive compounds.

The distribution of a compound in these model systems can also be affected by its binding to proteins in the culture medium or its retention within the cell monolayer or on the assay apparatus, particularly for more lipophilic compounds. mercell.com For such compounds, modifications to the standard assay, such as the inclusion of bovine serum albumin (BSA) in the basolateral compartment, can improve the accuracy of permeability measurements by mimicking the "sink" conditions of in vivo blood circulation. mercell.com

Given the structural similarities to other sulfonamides that can cross biological membranes, it is plausible that this compound could exhibit at least moderate passive permeability. However, the potential for it to be a substrate of efflux transporters, similar to sulfasalazine, cannot be ruled out without direct experimental evidence. Such interactions would significantly reduce its net cellular permeability. Therefore, while theoretical considerations based on related compounds are informative, definitive characterization of the cellular permeability and distribution of this compound requires specific in vitro studies using models like Caco-2 and PAMPA.

Analytical Method Development for 3,6 Dimethoxy 4 Sulfanilamidopyridazine

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are central to separating and quantifying 3,6-Dimethoxy-4-sulfanilamidopyridazine from complex matrices and for assessing its purity. High-performance liquid chromatography (HPLC) stands out as a primary technique, while gas chromatography-mass spectrometry (GC-MS) offers an alternative, often requiring derivatization.

HPLC is a widely used technique for the analysis of sulfonamides due to its high resolution, sensitivity, and accuracy. Several methods have been developed for the determination of related sulfonamides, which are applicable to this compound.

A common approach involves reverse-phase HPLC. For instance, a stability-indicating RP-HPLC method was developed for the simultaneous determination of Trimethoprim and Sulfadimethoxine (B1681780) sodium, a closely related compound. The separation was achieved on an ODS column (250 × 4.6 mm i.d., 5 μm) at room temperature. nih.gov The mobile phase consisted of an isocratic mixture of water, acetonitrile, and triethylamine (B128534) (700:299:1, v/v/v), adjusted to a pH of 5.7 ± 0.05 with acetic acid. nih.gov Detection is typically carried out using a photodiode array detector at 254 nm. nih.gov

Another method for the simultaneous quantitation of sulfadimethoxine involves extraction with methylene (B1212753) chloride at pH 10 after forming an ion pair with tetrabutylammonium (B224687) hydroxide. The separation is then performed on a silica-based column and detected at 288 nm. datapdf.com This method has demonstrated good recovery and reproducibility for compound levels between 0.05 and 40.0 ppm. datapdf.com

For the analysis of multiple sulfonamide residues, a multi-residue method has been established using a C8 column with a gradient elution of acetonitrile/methanol (B129727)/0.1% acetic acid. researchgate.net This approach allows for the simultaneous determination of a range of sulfonamides, with calibration graphs showing good linearity (r=0.9983−0.9996) in the concentration range of 0.02 to 1 μg/mL. researchgate.net The limits of quantitation (LOQ) for the thirteen sulfonamides tested were in the range of 1.5–2.2 μg/kg. researchgate.net

Pre-column derivatization with reagents like fluorescamine (B152294) can also be employed to enhance detection sensitivity, particularly with fluorescence detection. nih.gov

Table 1: HPLC Method Parameters for Sulfonamide Analysis

| Parameter | Method 1 nih.gov | Method 2 datapdf.com | Method 3 researchgate.net |

|---|---|---|---|

| Column | ODS (250x4.6 mm, 5 µm) | Waters µ-Porasil | ZOBAX Eclipse XDB-C8 |

| Mobile Phase | Water:Acetonitrile:Triethylamine (700:299:1, v/v/v), pH 5.7 | Chloroform, methanol, water, and ammonium (B1175870) hydroxide | Acetonitrile/Methanol/0.1% Acetic Acid (Gradient) |

| Detection | PDA at 254 nm | UV at 288 nm | Not specified |

| Flow Rate | 0.8 mL/min | Not specified | Not specified |

| Linearity Range | Not specified | 0.05 - 100 ppm | 0.02 - 1 µg/mL |

| Recovery | Not specified | Good | 65.2% - 85.9% |

The analysis of polar compounds like this compound by GC-MS often requires a derivatization step to increase volatility and thermal stability. sigmaaldrich.com The amino group in the sulfanilamido moiety is a primary site for derivatization.

Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.com For compounds with amine groups, reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (B1165640) (PFPA) are frequently used. jfda-online.commdpi.com The derivatization with PFPA, for example, can be carried out in ethyl acetate (B1210297). mdpi.com

A general GC-MS method would involve:

Derivatization: Reaction of the sample with a suitable agent (e.g., PFPA in ethyl acetate at 65°C for 30 minutes). mdpi.com

Chromatographic Separation: Utilizing a capillary column such as a HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness). nih.gov

Mass Spectrometric Detection: Operating in electron ionization (EI) mode for fragmentation analysis and quantification. nih.gov

The specific retention time and mass spectrum of the derivatized this compound would need to be determined experimentally. The mass spectrometer provides high selectivity and allows for structural confirmation of the analyte.

Table 2: General GC-MS Derivatization and Analysis Parameters

| Parameter | Description |

|---|---|

| Derivatization Reagent | Pentafluoropropionic anhydride (PFPA) or similar acylating/silylating agents. mdpi.com |

| Reaction Conditions | Typically in an organic solvent (e.g., ethyl acetate) with heating. mdpi.com |

| GC Column | Phenyl-arylene polymer or similar non-polar to mid-polar capillary column. |

| Carrier Gas | Helium at a constant flow rate. |

| Ionization Mode | Electron Ionization (EI) is common for creating reproducible fragmentation patterns. |

| Detection | Mass analyzer (e.g., quadrupole) operating in full scan or selected ion monitoring (SIM) mode. |

Spectroscopic Quantification Methods

Spectroscopic methods offer rapid and non-destructive options for the quantitative analysis of this compound.

UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of sulfonamides. A study on the simultaneous determination of sulfadimethoxine and metronidazole (B1676534) utilized derivative spectrophotometry to resolve overlapping spectra. bohrium.com

For the quantification of this compound, a zero-order or first-order derivative spectrum could be used. In a relevant study, sulfadimethoxine was determined using the first-order spectrum at 266 nm in acetonitrile. bohrium.com The method demonstrated good linearity (r > 0.990) in the concentration range of 3.0–21.0 μg/mL, with a limit of detection (LOD) of 0.17 μg/mL and a limit of quantification (LOQ) of 0.51 μg/mL. bohrium.com The precision was found to be high, with a relative standard deviation (RSD) of less than 1.9%, and accuracy was within 98.0–102.0% recovery. bohrium.com

Table 3: UV-Vis Spectrophotometry Method Validation for a Related Sulfonamide bohrium.com

| Parameter | Result |

|---|---|

| Solvent | Acetonitrile |

| Wavelength (First-Order Derivative) | 266 nm |

| Linearity Range | 3.0–21.0 μg/mL |

| Correlation Coefficient (r) | > 0.990 |

| Limit of Detection (LOD) | 0.17 μg/mL |

| Limit of Quantification (LOQ) | 0.51 μg/mL |

| Precision (RSD) | < 1.9% |

| Accuracy (Recovery) | 98.0–102.0% |

Fluorescence spectroscopy can offer higher sensitivity and selectivity compared to UV-Vis spectrophotometry. While native fluorescence of all sulfonamides is not always strong, derivatization or the use of fluorescent probes can enhance their detection. tandfonline.com

The interaction of sulfonamides with fluorescent probes, such as 1-anilino-8-naphthalenesulfonate (ANS), has been studied. nih.gov Changes in the fluorescence intensity of the probe upon binding to the sulfonamide can be correlated to the analyte's concentration. nih.gov

Furthermore, sulfonamides themselves can act as fluorescent probes for detecting various ions, indicating their inherent fluorescent properties can be exploited under specific conditions. tandfonline.com The development of a specific fluorescence method for this compound would involve determining its excitation and emission maxima and optimizing solvent and pH conditions to maximize the fluorescence signal. The synthesis of sulfonamide-containing naphthalimides has shown their potential as fluorescent probes, which could be a strategy for developing highly sensitive analytical methods. mdpi.com

Electroanalytical Techniques for Compound Characterization

Electroanalytical methods provide a sensitive and often low-cost alternative for the determination of electroactive compounds like sulfonamides. tcd.ie These techniques are based on the oxidation or reduction of the analyte at an electrode surface. scielo.br

For the determination of sulfonamides, voltammetric techniques such as differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are commonly employed. scielo.brnih.gov These methods can be applied to the analysis of this compound.

In a study on sulfadiazine (B1682646), a related sulfonamide, determination was carried out using square-wave voltammetry at a glassy carbon electrode. scielo.br The reduction of sulfadiazine was observed at -1.49 V vs. Ag/AgCl in a Britton-Robinson buffer at pH 6.8. scielo.br The method showed a linear response over a concentration range of 62.7 to 340 µmol/L with a detection limit of 10.9 µmol/L. scielo.br

The development of an electroanalytical method for this compound would involve investigating its electrochemical behavior through cyclic voltammetry to determine its oxidation and/or reduction potentials. Subsequently, a more sensitive technique like SWV or DPV would be optimized for quantitative analysis. The use of modified electrodes, for instance with graphene and gold nanoparticles, has been shown to significantly enhance the sensitivity and lower the detection limits for sulfonamides. researchgate.net

Table 4: Electroanalytical Method Parameters for a Related Sulfonamide scielo.br

| Parameter | Description |

|---|---|

| Technique | Square-Wave Voltammetry |

| Working Electrode | Glassy Carbon Electrode |

| Supporting Electrolyte | Britton-Robinson Buffer (pH 6.8) |

| Potential Range | Scanned to observe reduction peak at -1.49 V vs. Ag/AgCl |

| Linear Range | 62.7 - 340 µmol/L |

| Detection Limit | 10.9 µmol/L |

Validation Parameters for Analytical Methods

The validation of an analytical method is a process that provides documented evidence that the procedure is suitable for its intended purpose. For the quantitative analysis of this compound, often referred to as Sulfadimethoxine, the validation process is guided by internationally recognized standards, such as those from the International Council for Harmonisation (ICH). slideshare.netbiopharminternational.com These guidelines delineate the specific parameters that must be evaluated to ensure the reliability, accuracy, and precision of the analytical results. slideshare.netbiopharminternational.com The primary validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. nih.govslideshare.net

Specificity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net In the context of analyzing this compound, this means the method must be able to distinguish and quantify the active ingredient without interference. nih.gov

To demonstrate specificity, a common approach involves forced degradation studies. nih.govresearchgate.net This entails exposing the drug substance to stress conditions like heat, light, acid, base, and oxidation to generate potential degradation products. nih.gov The analytical method, often a stability-indicating High-Performance Liquid Chromatography (HPLC) method, is then used to analyze these stressed samples. nih.govmdpi.com The method is considered specific if the peak of this compound is well-resolved from any peaks of degradation products or excipients. nih.govresearchgate.net For instance, in a study on the simultaneous determination of Trimethoprim and Sulfadimethoxine, the degradation products were well-resolved from the main peaks, proving the method's stability-indicating capability. nih.gov

Linearity and Range

Linearity refers to the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. biopharminternational.com The range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. biopharminternational.comnih.gov

For the assay of a drug substance like this compound, the ICH guidelines suggest a linearity range of 80% to 120% of the test concentration. youtube.com Linearity is typically evaluated by analyzing a series of dilutions of a standard solution. The results are then plotted as analyte concentration versus the analytical response (e.g., peak area in chromatography). A linear relationship is generally confirmed by a high correlation coefficient (R²), typically greater than 0.99. diva-portal.orgmdpi.com

Table 1: Example Linearity Data for Sulfonamide Analysis

| Analyte | Concentration Range (µg/kg) | Correlation Coefficient (R²) | Source |

| Sulfonamides (general) | 50 - 1000 | > 0.98 | mdpi.com |

| Sulfamethoxazole (B1682508) | Not specified | > 0.99 | jptcp.com |

| Trimethoprim | Not specified | > 0.99 | jptcp.com |

| ARV-110 | 0.5 - 2000 ng/mL | > 0.995 | diva-portal.org |

| ARV-471 | 0.5 - 2000 ng/mL | > 0.995 | diva-portal.org |

| 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide | 15.625 - 500 µg/mL | 0.999 | mdpi.com |

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. ui.ac.id It is often expressed as the percentage of recovery of the known amount of analyte added to a sample matrix. regulations.gov For an assay of a drug substance, accuracy is typically assessed by analyzing samples with known concentrations of this compound.

The ICH guidelines recommend assessing accuracy using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations with 3 replicates each). ui.ac.id The acceptance criterion for accuracy for the assay of a drug is often within 98.0% to 102.0%. ui.ac.id

Table 2: Accuracy Data for Sulfadimethoxine in Various Matrices

| Matrix | Analyte | Average Recovery (%) | Standard Deviation (%) | Source |

| Plasma | Sulfadimethoxine | 104 | 9 | nih.gov |

| Plasma | N-acetylsulfadimethoxine | 95 | 15 | nih.gov |

| Urine | Sulfadimethoxine | 100 | 5 | nih.gov |

| Urine | N-acetylsulfadimethoxine | 106 | 6 | nih.gov |

| Oral Fluid | Sulfadimethoxine | 103 | 4 | nih.gov |

| Oral Fluid | N-acetylsulfadimethoxine | 103 | 4 | nih.gov |

| Kidney | Sulfadimethoxine | 101 | 7 | nih.gov |

| Kidney | N-acetylsulfadimethoxine | 111 | 6 | nih.gov |

| Liver | Sulfadimethoxine | 99 | 11 | nih.gov |

| Liver | N-acetylsulfadimethoxine | 115 | 9 | nih.gov |

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. biopharminternational.com Precision is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility. biopharminternational.com

Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time. biopharminternational.com It is typically determined by performing a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range. ui.ac.id

Intermediate Precision (Inter-assay precision): This expresses the variations within a single laboratory, such as on different days, with different analysts, or with different equipment. biopharminternational.com

Reproducibility: This assesses the precision between different laboratories (collaborative studies). biopharminternational.com

Precision is commonly expressed as the relative standard deviation (RSD) or coefficient of variation (CV). ui.ac.id For the assay of a drug substance, the acceptance criteria for precision are typically an RSD of not more than 2%.

Table 3: Precision Data for Sulfonamide Analysis

| Analyte/Method | Precision Level | Concentration Levels | RSD (%) | Source |

| Sulfonamides in manure | Repeatability | 3 levels | 4.36 - 17.34 | mdpi.com |

| Sulfonamides in manure | Within-laboratory reproducibility | 3 levels | 7.94 - 18.55 | mdpi.com |

| Sulfonamides in feed | Repeatability | 3 levels (200, 1000, 2000 µg/kg) | 2.7 - 9.1 | nih.gov |

| Sulfonamides in feed | Reproducibility | 3 levels (200, 1000, 2000 µg/kg) | 5.9 - 14.9 | nih.gov |

| ARV-110 and ARV-471 | Intra-day precision | 4 QC levels | 2.1 - 11.5 | diva-portal.org |

| ARV-110 and ARV-471 | Inter-day precision | 4 QC levels | 2.8 - 11.2 | diva-portal.org |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. youtube.comregulations.gov The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. youtube.comregulations.gov

These limits are crucial for the analysis of impurities and degradation products. The LOD and LOQ can be determined based on the signal-to-noise ratio, with a typical ratio of 3:1 for LOD and 10:1 for LOQ. youtube.com For a quantitative method for this compound, the LOQ must be determined with acceptable precision and accuracy. nih.gov

Table 4: LOD and LOQ Data for Sulfonamide Analysis

| Method/Matrix | Analyte | LOD | LOQ | Source |

| HPLC-FLD in manure | Sulfonamides | 13.53 - 23.30 µg/kg | 26.02 - 40.38 µg/kg | mdpi.com |

| HPLC-FLD in feed | Sulfonamides | 34.5 - 79.5 µg/kg | 41.3 - 89.9 µg/kg | nih.gov |

| LC/MS/MS in plasma | Sulfadimethoxine & N-acetylsulfadimethoxine | Not specified | 2 ng/mL | nih.gov |

| LC/MS/MS in urine | Sulfadimethoxine & N-acetylsulfadimethoxine | Not specified | 100 ng/mL | nih.gov |

| LC/MS/MS in oral fluid | Sulfadimethoxine & N-acetylsulfadimethoxine | Not specified | 5 ng/mL | nih.gov |

| LC/MS/MS in kidney/liver | Sulfadimethoxine & N-acetylsulfadimethoxine | Not specified | 10 ng/g | nih.gov |

| LC-Thermospray MS in tissue | Sulfamethazine | 2 ng/g | Not specified | nih.gov |

| LC-Thermospray MS in tissue | Sulfadimethoxine | 10 ng/g | Not specified | nih.gov |

Robustness

Robustness is a measure of the analytical method's capacity to remain unaffected by small, but deliberate variations in method parameters. regulations.gov This provides an indication of the method's reliability during normal usage. regulations.gov For an HPLC method, these variations might include changes in the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. globalresearchonline.net The method is considered robust if the results remain within the acceptance criteria despite these small changes. jptcp.com

For example, a robustness study might involve varying the mobile phase composition by ±10% or the column temperature by ±5°C. globalresearchonline.net The system suitability parameters, such as peak tailing and resolution, are monitored to ensure they remain within acceptable limits. researchgate.net

Future Directions and Emerging Research Avenues in 3,6 Dimethoxy 4 Sulfanilamidopyridazine Chemistry

Design and Synthesis of Chemically Modified Derivatives for Novel Academic Applications

The core structure of 3,6-Dimethoxy-4-sulfanilamidopyridazine and related sulfonamides serves as a versatile scaffold for chemical modification. The synthesis of derivatives is a burgeoning field of academic interest, aimed not at creating new therapeutics, but at developing specialized molecules for research applications such as biosensing and molecular recognition. uni-leipzig.de

A key academic application is the creation of biosensors to detect the presence of sulfonamides in the environment. uni-leipzig.dersc.org This involves chemically modifying a sulfonamide, such as the closely related sulfamethoxazole (B1682508), to enable its attachment to a larger substrate, like hydrogel microparticles. uni-leipzig.dersc.org One documented strategy involves a multi-step synthesis to introduce a reactive linker onto the sulfonamide molecule. This linker can then be used to covalently bond the derivative to a surface using "click" chemistry, a set of highly efficient and specific reactions. rsc.orgresearchgate.net

For example, a derivative of sulfamethoxazole was synthesized to include a carboxyl group, which was then coupled to a cysteamine (B1669678) linker. rsc.org This modification introduced a terminal thiol group (-SH), which could then be attached to maleimide (B117702) groups on poly(ethylene glycol) (PEG) hydrogel microparticles in a mild, high-yield thiol-ene reaction. rsc.org The resulting functionalized microparticles are designed for use in advanced biosensing assays. uni-leipzig.deresearchgate.net

Table 1: Example Synthesis Strategy for a Sulfonamide Derivative for Academic Application This table is based on the synthesis of a sulfamethoxazole derivative, illustrating a common strategy for functionalizing sulfonamides for research purposes.

| Step | Reactant(s) | Reagent(s)/Condition(s) | Product | Purpose of Step |

| I | Sulfamethoxazole | Acetic Anhydride (B1165640) | N-Acetylsulfamethoxazole | Protection of the aniline (B41778) amine group |

| II | N-Acetylsulfamethoxazole | 4-(Chloromethyl)benzoyl chloride, Triethylamine (B128534) | Carboxylate-functionalized sulfonamide | Introduction of a carboxyl group for linking |

| III | Carboxylate-functionalized sulfonamide | Cysteamine, Coupling agents (e.g., HBTU) | Thiol-linked sulfonamide derivative | Addition of a reactive thiol linker for surface attachment |

This data is illustrative of synthetic strategies for sulfonamide derivatives as described in research literature. rsc.org

The synthesis of Schiff base derivatives from various sulfonamides is another active area of research. researchgate.net These reactions, which combine sulfonamides with aldehydes or ketones (like indole-3-carbaldehyde), create new molecular structures with potentially novel coordination chemistry and pharmacophore sites for academic exploration. researchgate.net

Integration of Advanced Computational Methodologies for Predictive Modeling

Advanced computational methods are becoming integral to understanding the properties of this compound and its analogs at a molecular level. These in silico techniques allow for the prediction of physicochemical properties, molecular geometry, and intermolecular interactions, guiding further experimental work. uni.lunih.gov

Predictive modeling for this compound is available through public databases that use computational tools to estimate various parameters. uni.lu For instance, the predicted collision cross-section (CCS) provides insight into the molecule's shape and size in the gas phase, a key parameter in mass spectrometry analysis. These predictions are calculated for different adducts, such as [M+H]⁺ (the molecule with a proton added). uni.lu

Table 2: Predicted Physicochemical and Structural Properties of this compound

| Property | Predicted Value | Computational Method/Source |

| Molecular Formula | C₁₂H₁₄N₄O₄S | - |

| Monoisotopic Mass | 310.07358 Da | - |

| XlogP | 0.3 | Predicted |

| Collision Cross Section ([M+H]⁺) | 167.5 Ų | CCSbase Prediction |

| Collision Cross Section ([M+Na]⁺) | 176.3 Ų | CCSbase Prediction |

| Collision Cross Section ([M-H]⁻) | 171.9 Ų | CCSbase Prediction |

Source: Data compiled from the PubChemLite database. uni.lu